molecular formula C16H23NO2 B8378133 3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid

3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid

Cat. No.: B8378133
M. Wt: 261.36 g/mol
InChI Key: CXDHNNSFIBDUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid

InChI

InChI=1S/C16H23NO2/c1-16(2,3)14-9-12(8-13(10-14)15(18)19)11-17-6-4-5-7-17/h8-10H,4-7,11H2,1-3H3,(H,18,19)

InChI Key

CXDHNNSFIBDUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)CN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphenylphosphine (1.2 g, 0.0048 mol) and 3-tert-butyl-5-(hydroxymethyl)benzoic acid (1.0 g, 0.0048 mol) in acetone (20 mL) at −18° C. was added N-bromosuccinimide (0.85 g, 0.0048 mol) portionwise over 2 minutes. After 5 minutes, pyrrolidine (0.96 mL, 0.012 mol) was added. The reaction mixture was heated at 80° C. overnight. EtOAc and water were added to the reaction mixture. The phases were separated and the organic solution was washed with 1M NaOH, 1M HCl, and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give 3-tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid (6%). LCMS ES+ 262, ES− 260.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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